molecular formula C21H28N4OS B6584107 2-{[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251674-27-7

2-{[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Katalognummer: B6584107
CAS-Nummer: 1251674-27-7
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: IRKBUARXJJDRJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(3-Methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a 3-methylpiperidin-1-yl group at the 3-position and a sulfanyl-linked acetamide moiety. The N-(2,4,6-trimethylphenyl) group confers steric bulk and lipophilicity, which may influence its crystallographic behavior and biological interactions. While direct structural data for this compound are absent in the provided evidence, its synthesis likely parallels methods for analogous compounds, such as S-alkylation of heterocyclic thiones with chloroacetamide intermediates (e.g., as described for pyrazine-thione derivatives in Molbank 2013, M800) .

Eigenschaften

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-14-6-5-9-25(12-14)20-21(23-8-7-22-20)27-13-18(26)24-19-16(3)10-15(2)11-17(19)4/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBUARXJJDRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Acetamide Derivatives

N-(2,4,6-Trimethylphenyl) Acetamides

highlights structurally characterized analogs, including N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its methyl/chloro-substituted derivatives (TMPMA, TMPDMA, TMPDCA). Key comparisons include:

Compound Substituent (R) Space Group Lattice Constants (Å, °) Notable Features
TMPA -CH₃ Monoclinic a=7.21, b=14.50, c=9.80 Planar acetamide backbone
TMPMA -CH₂CH₃ Triclinic a=5.98, b=10.22, c=12.35 Increased steric hindrance
TMPDCA -CHCl₂ Orthorhombic a=12.30, b=15.60, c=8.90 Two molecules/asymmetric unit

The target compound shares the N-(2,4,6-trimethylphenyl) group with these analogs but replaces the simple alkyl/chloro substituents with a pyrazine-piperidine-sulfanyl moiety. This substitution likely increases conformational flexibility and alters intermolecular interactions, as seen in TMPDCA’s dual-molecule packing .

Sulfanyl Acetamides with Heterocyclic Cores

and describe sulfanyl acetamides such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which adopts a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds. Key differences:

  • Dihedral Angles : The pyrimidine and aryl rings in these compounds exhibit angles of 42.25°–67.84°, influenced by substituents . The target compound’s pyrazine-piperidine system may enforce distinct torsional constraints.
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds are critical for stability in pyrimidine analogs. The absence of a hydrogen-bond donor in the target compound’s piperidine group may reduce rigidity.

Piperidine/Piperazine-Linked Pyrazine Derivatives

lists L981-1076 and L981-1079 , which share structural motifs with the target compound:

Compound ID Core Structure Molecular Weight Key Substituents
L981-1076 Pyrazine-piperazine-methoxyphenyl 477.63 2-Methoxyphenyl
L981-1079 Pyrazine-piperazine-ethylphenyl 463.60 4-Ethylphenyl
Target Pyrazine-piperidine-trimethylphenyl ~478 (estimated) 2,4,6-Trimethylphenyl

The 2,4,6-trimethylphenyl group also introduces greater steric bulk than L981-1079’s 4-ethylphenyl .

Implications of Structural Variations

  • Crystallographic Behavior: The N-(2,4,6-trimethylphenyl) group in TMPA derivatives induces monoclinic or triclinic packing, whereas bulkier substituents (e.g., pyrazine-piperidine-sulfanyl) may favor orthorhombic systems, as seen in TMPDCA .
  • Bioactivity : Sulfanyl acetamides with heterocyclic cores (e.g., pyrimidine in ) often exhibit pesticidal or pharmacological activity. The target compound’s pyrazine-piperidine system could modulate target binding compared to pyrimidine analogs .
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to Molbank 2013’s S-alkylation protocol, though the piperidine substitution may require tailored reaction conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.